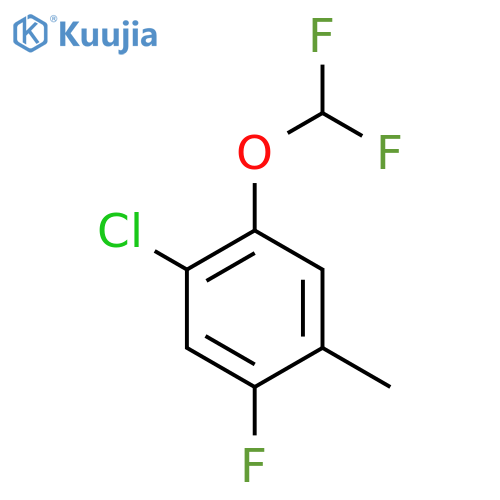Cas no 1807240-90-9 (4-Chloro-5-difluoromethoxy-2-fluorotoluene)

1807240-90-9 structure
商品名:4-Chloro-5-difluoromethoxy-2-fluorotoluene
CAS番号:1807240-90-9
MF:C8H6ClF3O
メガワット:210.580852031708
CID:5003057
4-Chloro-5-difluoromethoxy-2-fluorotoluene 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-5-difluoromethoxy-2-fluorotoluene
-
- インチ: 1S/C8H6ClF3O/c1-4-2-7(13-8(11)12)5(9)3-6(4)10/h2-3,8H,1H3
- InChIKey: VRLRNJSTVXSLNE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C)=CC=1OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2
4-Chloro-5-difluoromethoxy-2-fluorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012170-500mg |
4-Chloro-5-difluoromethoxy-2-fluorotoluene |
1807240-90-9 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
| Alichem | A010012170-1g |
4-Chloro-5-difluoromethoxy-2-fluorotoluene |
1807240-90-9 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
| Alichem | A010012170-250mg |
4-Chloro-5-difluoromethoxy-2-fluorotoluene |
1807240-90-9 | 97% | 250mg |
504.00 USD | 2021-07-06 |
4-Chloro-5-difluoromethoxy-2-fluorotoluene 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1807240-90-9 (4-Chloro-5-difluoromethoxy-2-fluorotoluene) 関連製品
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
